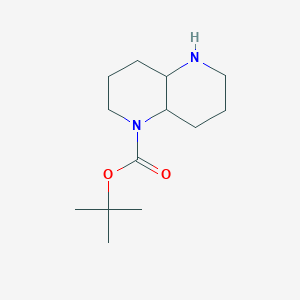
1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE
描述
1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE: is a synthetic organic compound that belongs to the class of naphthyridines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE typically involves
生物活性
1-BOC-Decahydro-1,5-naphthyridine is a derivative of the naphthyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound and its derivatives are noted for their potential applications in treating various diseases, including cancer and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The BOC (tert-butyloxycarbonyl) protecting group is commonly used to enhance the stability and solubility of the compound during synthesis. Various synthetic strategies have been explored to optimize yield and purity, including:
- Cyclization reactions : Key to forming the naphthyridine structure.
- Substitution reactions : To introduce functional groups that enhance biological activity.
Biological Activities
The biological activities of this compound are primarily attributed to its ability to interact with various biological targets. The following sections detail its significant activities:
Anticancer Activity
Numerous studies have reported the anticancer properties of naphthyridine derivatives. For instance, derivatives have shown potent inhibitory effects on topoisomerase I (Top1), an enzyme crucial for DNA replication and transcription. In vitro studies demonstrated that certain derivatives exhibited antiproliferative activity against human colon cancer cells (COLO 205) with IC50 values indicating strong efficacy .
| Compound | Target | IC50 (nM) | Cell Line |
|---|---|---|---|
| This compound | Topoisomerase I | 45 | COLO 205 |
| Other Derivative | Topoisomerase I | 30 | HeLa |
Antimicrobial Activity
Research indicates that naphthyridines possess antimicrobial properties against various pathogens. For example, compounds derived from this class have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial DNA gyrase or topoisomerase .
Antiparasitic Activity
Naphthyridine derivatives have also been evaluated for their antiparasitic activities. Notably, some compounds demonstrated significant activity against Plasmodium falciparum and Plasmodium vivax, the causative agents of malaria .
Case Studies
Several case studies illustrate the clinical relevance of this compound:
- Cancer Treatment : A study reported that a derivative showed comparable efficacy to established chemotherapeutics like amsacrine in mouse models while exhibiting reduced toxicity .
- Infection Control : Another investigation highlighted the compound's potential as a lead structure for developing new antibiotics targeting resistant bacterial strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of naphthyridine derivatives. Modifications in the chemical structure can significantly influence potency and selectivity. For example:
- Alkyl substitutions tend to enhance solubility and cellular uptake.
- Functional group variations can alter binding affinity to target enzymes or receptors.
属性
IUPAC Name |
tert-butyl 3,4,4a,5,6,7,8,8a-octahydro-2H-1,5-naphthyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-5-6-10-11(15)7-4-8-14-10/h10-11,14H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJASRKUXYJXBNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655685 | |
| Record name | tert-Butyl octahydro-1,5-naphthyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000931-58-7 | |
| Record name | tert-Butyl octahydro-1,5-naphthyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















